molecular formula C22H31FO2 B13425070 Ethyl 12-fluororetinoate CAS No. 3887-00-1

Ethyl 12-fluororetinoate

Cat. No.: B13425070
CAS No.: 3887-00-1
M. Wt: 346.5 g/mol
InChI Key: XPMUOSSKBRSJAP-XZSVXRJRSA-N
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Description

Ethyl 12-fluororetinoate is an organic compound with the molecular formula C22H31FO2. It is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is characterized by the presence of a fluorine atom at the 12th position of the retinoate structure, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 12-fluororetinoate typically involves the fluorination of retinoic acid derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as cesium fluoride (CsF), is used to replace a leaving group at the 12th position of the retinoate structure . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) under mild conditions to prevent degradation of the sensitive retinoate structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 12-fluororetinoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

Ethyl 12-fluororetinoate exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. This binding regulates gene transcription and influences cellular growth, differentiation, and apoptosis. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a potent modulator of retinoic acid pathways .

Comparison with Similar Compounds

Similar Compounds

    Retinoic Acid: The parent compound of ethyl 12-fluororetinoate, known for its role in regulating gene expression and cellular differentiation.

    Retinol: A precursor to retinoic acid, commonly used in skincare products.

    Retinal: An aldehyde form of vitamin A, essential for vision.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other retinoids. This modification allows for more precise targeting of retinoic acid pathways and improved therapeutic potential .

Properties

CAS No.

3887-00-1

Molecular Formula

C22H31FO2

Molecular Weight

346.5 g/mol

IUPAC Name

ethyl (2E,4Z,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C22H31FO2/c1-7-25-21(24)15-18(4)20(23)13-11-16(2)10-12-19-17(3)9-8-14-22(19,5)6/h10-13,15H,7-9,14H2,1-6H3/b12-10+,16-11-,18-15+,20-13-

InChI Key

XPMUOSSKBRSJAP-XZSVXRJRSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C)/F

Canonical SMILES

CCOC(=O)C=C(C)C(=CC=C(C)C=CC1=C(CCCC1(C)C)C)F

Origin of Product

United States

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